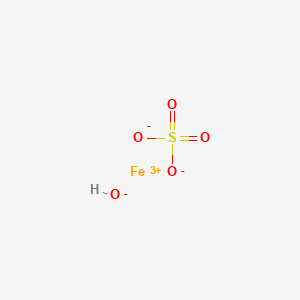

Iron(III) hydroxide sulfate

Description

Structure

2D Structure

Properties

CAS No. |

12062-78-1 |

|---|---|

Molecular Formula |

FeHO5S |

Molecular Weight |

168.92 g/mol |

IUPAC Name |

iron(3+);hydroxide;sulfate |

InChI |

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;;/p-3 |

InChI Key |

MRHOGENDULNOAC-UHFFFAOYSA-K |

Canonical SMILES |

[OH-].[O-]S(=O)(=O)[O-].[Fe+3] |

Origin of Product |

United States |

Formation and Synthesis Pathways of Iron Iii Hydroxide Sulfate

Natural Occurrences and Geochemical Formation Mechanisms

Iron(III) hydroxide (B78521) sulfate (B86663) is a prevalent secondary mineral that precipitates in environments affected by acid mine drainage (AMD). oup.comresearchgate.net These environments are typified by low pH and elevated concentrations of dissolved iron and sulfate, which are ideal conditions for the formation of this compound. oup.comresearchgate.net The distinctive yellow-orange precipitates, commonly referred to as "yellow boy," that are often seen in streams impacted by AMD can consist of iron(III) hydroxide, various iron oxides, and iron(III) hydroxide sulfates such as schwertmannite and jarosite. oup.comwikipedia.org

The emergence of iron(III) hydroxide sulfate in AMD settings is fundamentally tied to the oxidation of pyrite (B73398) (FeS₂), a sulfide (B99878) mineral frequently found in deposits of coal and metal ores. researchgate.netwikipedia.org Upon exposure to air and water, pyrite undergoes an oxidation process that releases ferrous iron (Fe²⁺), sulfate (SO₄²⁻), and acidity (H⁺) into the adjacent water. researchgate.netwikipedia.org This initial chemical reaction is a primary cause of acid mine drainage.

Subsequently, the ferrous iron (Fe²⁺) is oxidized to ferric iron (Fe³⁺). wikipedia.org While this oxidation can happen abiotically, it is markedly accelerated by microbial activity. The ferric iron then undergoes hydrolysis, a reaction with water that generates insoluble iron(III) hydroxides and liberates additional acidity, which further reduces the water's pH. wikipedia.org In the high sulfate concentrations typical of AMD, the hydrolysis of ferric iron results in the precipitation of iron(III) hydroxide sulfates. oup.com These compounds are formed when ferric iron colloids are bridged by sulfate anions. oup.com

The sequence of reactions can be outlined as follows:

Pyrite Oxidation: 2FeS₂(s) + 7O₂(g) + 2H₂O(l) → 2Fe²⁺(aq) + 4SO₄²⁻(aq) + 4H⁺(aq) wikipedia.org

Ferrous Iron Oxidation: 4Fe²⁺(aq) + O₂(g) + 4H⁺(aq) → 4Fe³⁺(aq) + 2H₂O(l) wikipedia.org

Ferric Iron Hydrolysis and Precipitation: In the presence of sulfate, ferric iron hydrolyzes to form a variety of iron(III) hydroxide sulfates.

Microorganisms are instrumental in catalyzing the formation of this compound within AMD environments. oup.com Acidophilic iron-oxidizing bacteria, for instance Acidithiobacillus ferrooxidans, obtain energy by oxidizing ferrous iron (Fe²⁺) to ferric iron (Fe³⁺). oup.comrsc.org This biological oxidation is considerably faster than the abiotic oxidation rate at the low pH levels characteristic of AMD. rsc.org

The swift generation of ferric iron by these bacteria propels the hydrolysis and subsequent precipitation of iron(III) hydroxide sulfates. oup.com Some studies propose that bacterial activities may reduce the activation energy necessary for the creation of these minerals. oup.com Moreover, bacterial cells can serve as nucleation points for mineral precipitation. oup.com The anionic functional groups on the surfaces of these cells can attract and bind metal cations, fostering a microenvironment that encourages the formation of mineral aggregates. oup.com Observations using transmission electron microscopy have identified bacteria with iron-laden capsules in AMD settings, confirming their direct role in the mineralization process. oup.com

The specific iron(III) mineral that precipitates from AMD is strongly influenced by the pH and sulfate concentration of the water. oup.comresearchgate.net At extremely low pH levels, ferric hydroxysulfate and jarosite are the predominant precipitates. oup.com As the pH of the acid mine drainage increases, for example through dilution with uncontaminated water, the solubility of iron(III) ions diminishes, causing them to precipitate. wikipedia.org

Once the pH rises above 3, iron(III) hydroxide starts to precipitate. wikipedia.org More specifically, at a pH of approximately 5.5, a combination of schwertmannite, goethite, ferrihydrite, and lepidocrocite can be formed. researchgate.net At a more neutral pH of 7, lepidocrocite becomes the primary precipitate. researchgate.net The concentration of sulfate is also a determining factor. In environments with high sulfate levels, the formation of iron(III) hydroxide sulfates is favored over simpler iron(III) hydroxides. oup.com The ratio of sulfate to iron can affect the final mineral composition, with higher ratios promoting the formation of materials similar to ferrihydrite. cambridge.org

| pH Range | Dominant Iron(III) Precipitates |

|---|---|

| < 3 | Ferric hydroxysulfate, Jarosite oup.com |

| > 3 | Iron(III) hydroxide wikipedia.org |

| ~ 5.5 | Schwertmannite, Goethite, Ferrihydrite, Lepidocrocite researchgate.net |

| ~ 7 | Lepidocrocite researchgate.net |

In addition to acid mine drainage, iron(III) hydroxide sulfates can also form in other aqueous environments that have high concentrations of sulfate. These can include the weathering zones of sulfide ore deposits and certain types of hydromorphic soils. ontosight.aiacs.org In these systems, the underlying geochemical processes mirror those in AMD, involving the oxidation of iron-containing minerals and the subsequent hydrolysis and precipitation of ferric iron in a sulfate-rich environment. acs.org For instance, "green rusts," which are mixed Fe(II)-Fe(III) hydroxides that incorporate sulfate, are significant reactive phases in some soils and can act as precursors to more oxidized iron minerals. acs.orgcambridge.org

This compound Genesis in Acid Mine Drainage (AMD) Environments

Microbial Catalysis in this compound Formation

Controlled Synthetic Methodologies for this compound

This compound can be produced in a laboratory setting through several controlled synthesis methods. These techniques typically involve precipitating the compound from aqueous solutions that contain ferric and sulfate ions, under precisely controlled conditions of temperature and pH.

A frequent method is the hydrolysis of ferric sulfate solutions. By carefully managing the pH, often with the addition of a base such as sodium hydroxide, this compound can be precipitated. The reaction parameters, including reactant concentrations and temperature, can affect the characteristics of the final precipitate.

Another synthetic pathway is the oxidation of a ferrous sulfate solution in the presence of sulfuric acid. wikipedia.org An oxidizing agent, like hydrogen peroxide, is utilized to convert the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), which then precipitates as this compound. wikipedia.org

Synthesis can also be accomplished by heating uniform solutions of iron(III) nitrate (B79036), potassium sulfate, and urea (B33335). researchgate.net In this process, the decomposition of urea gradually elevates the pH, which leads to the precipitation of iron(III) hydroxide. The presence of sulfate ions in the solution results in the formation of this compound. researchgate.net The shape and size of the precipitated particles can be managed by adjusting the reactant concentrations and the duration of heating. researchgate.net

The aging of gelatinous iron(III) hydroxide precipitates in acidic media containing sulfate ions at higher temperatures can also produce crystalline iron(III) hydroxide sulfates. core.ac.uk The particular crystalline phase that is formed depends on the aging temperature and the concentration of the sulfate ions. core.ac.uk

| Method | Reactants | Key Conditions |

|---|---|---|

| Hydrolysis | Ferric sulfate, Base (e.g., NaOH) | Controlled pH |

| Oxidation | Ferrous sulfate, Sulfuric acid, Oxidizing agent (e.g., H₂O₂) | Hot solution wikipedia.org |

| Homogeneous Precipitation | Iron(III) nitrate, Potassium sulfate, Urea | Heating (e.g., 85°C) researchgate.net |

| Aging of Precipitates | Gelatinous iron(III) hydroxide, Sulfuric acid | Elevated temperatures (50-90°C) core.ac.uk |

Wet Chemical Precipitation and Co-precipitation Techniques

Wet chemical precipitation is a common and straightforward method for synthesizing this compound and other iron oxides and hydroxides. nih.gov This technique involves the addition of a precipitating agent to an aqueous solution containing iron ions, leading to the formation of an insoluble precipitate. nih.gov Co-precipitation is a variation of this method where multiple types of ions are precipitated simultaneously. researchgate.netjove.com This approach is often used to create mixed metal oxides or to incorporate trace elements into the precipitate structure. jove.com

Hydrolysis of Iron(III) Precursors with Sulfate Anions

The formation of this compound often begins with the hydrolysis of an iron(III) precursor in the presence of sulfate anions. core.ac.ukresearchgate.net Hydrolysis is a chemical reaction in which a water molecule is split into a proton (H⁺) and a hydroxide ion (OH⁻), and these ions react with the iron(III) species. melscience.com

Commonly used iron(III) precursors include:

Iron(III) sulfate (Fe₂(SO₄)₃) researchgate.net

Iron(III) chloride (FeCl₃) core.ac.ukresearchgate.net

Iron(III) nitrate (Fe(NO₃)₃) core.ac.ukresearchgate.net

When an iron(III) salt is dissolved in water, the iron(III) ions become hydrated, forming the hexaaquairon(III) complex, [Fe(H₂O)₆]³⁺. libretexts.org This complex is acidic and can undergo hydrolysis, releasing protons and forming various hydroxo complexes. libretexts.org The presence of sulfate anions in the solution influences the hydrolysis process and can lead to the incorporation of sulfate into the precipitated solid, forming this compound. researchgate.netresearchgate.net The extent of hydrolysis and the final product are dependent on factors such as temperature and the concentration of the iron precursor. core.ac.ukresearchgate.net For instance, at high temperatures, ferric sulphate solutions tend to hydrolyze, resulting in the precipitation of phases like basic ferric sulfate (Fe(OH)SO₄). researchgate.net

Role of Precipitating Agents and Solution Stoichiometry

Precipitating agents are crucial in wet chemical synthesis as they control the pH of the solution, which in turn dictates the formation of insoluble iron hydroxide species. nih.gov Commonly used precipitating agents include:

Sodium hydroxide (NaOH) nih.gov

Ammonia (B1221849) solution (NH₃·H₂O or NH₄OH) nih.govmdpi.com

Urea ((NH₂)₂CO) libretexts.orgasianpubs.org

The addition of a base like sodium hydroxide or ammonia increases the pH, promoting the deprotonation of the hydrated iron(III) ions and leading to the precipitation of iron(III) hydroxide or hydroxide sulfate. nih.govlibretexts.org The stoichiometry of the reactants, specifically the molar ratio of the precipitating agent to the iron precursor, is a critical parameter that influences the final product. youtube.com For example, the ratio of hydroxide ions to iron(III) ions (OH⁻/Fe³⁺) can determine whether a simple hydroxide or a basic sulfate is formed. core.ac.uk

Urea acts as a precipitating agent through its slow hydrolysis at elevated temperatures, which gradually releases hydroxide ions into the solution. libretexts.orgjst.go.jp This slow and uniform release of hydroxide ions leads to a more controlled precipitation process, often resulting in more crystalline and uniform particles. libretexts.orgresearchgate.net

Table 1: Common Precipitating Agents and Their Role

| Precipitating Agent | Chemical Formula | Mechanism of Action |

|---|---|---|

| Sodium Hydroxide | NaOH | Directly increases solution pH, causing rapid precipitation. nih.gov |

| Ammonia Solution | NH₃·H₂O / NH₄OH | Acts as a weak base to increase pH for precipitation. nih.govmdpi.com |

| Urea | (NH₂)₂CO | Decomposes upon heating to slowly and homogeneously release hydroxide ions. libretexts.orgasianpubs.orgjst.go.jp |

Homogeneous Precipitation from Solution

Homogeneous precipitation is a technique where the precipitating agent is generated in-situ throughout the solution, rather than being added externally. libretexts.org This method avoids localized high concentrations of the precipitating agent, leading to a lower degree of supersaturation and the formation of more compact, crystalline precipitates that are easier to filter. libretexts.org

A prime example of this technique is the use of urea. libretexts.orgasianpubs.org When a solution containing an iron(III) salt and urea is heated, the urea slowly hydrolyzes to produce ammonia and carbon dioxide. libretexts.org The ammonia then acts as a base, gradually and uniformly increasing the pH of the solution, which leads to the controlled precipitation of iron(III) hydroxide or hydroxide sulfate. libretexts.orgjst.go.jp The pH of the solution plays a critical role in this process; if the initial pH is too low, precipitation may not occur even after prolonged heating. libretexts.org Studies have shown that this method can be used to produce uniform, porous spherical clusters of hydrous iron(III) oxides with high specific surface area. researchgate.net

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are synthesis techniques carried out in a closed vessel, such as an autoclave, under elevated temperature and pressure. nih.govbibliotekanauki.pl In the hydrothermal method, water is used as the solvent, while the solvothermal method employs other non-aqueous solvents. nih.gov These methods are particularly advantageous for synthesizing highly crystalline, single-phase nanoparticles with controlled size and morphology. nih.govbibliotekanauki.pl

For the synthesis of this compound and related iron oxides, a precursor solution containing an iron salt is sealed in an autoclave and heated. nih.gov The high temperature and pressure accelerate the hydrolysis and crystallization processes, leading to the formation of the desired product. msu.ru The properties of the final material, such as particle size and morphology, can be tuned by adjusting parameters like temperature, reaction time, and the concentration of precursors. bibliotekanauki.plmsu.ru For example, increasing the synthesis time can often lead to an increase in the crystallinity of the product. bibliotekanauki.pl However, very long synthesis times can sometimes have a detrimental effect on the crystal structure. bibliotekanauki.pl

Fabrication of Nanostructured this compound

The fabrication of nanostructured materials, including this compound, is an area of significant research interest due to the unique properties that arise at the nanoscale. researchgate.netscispace.com Various synthesis methods can be adapted to produce nanoparticles with controlled size, shape, and porosity. researchgate.net

Wet chemical precipitation methods can be tailored to produce nanoparticles by carefully controlling reaction parameters such as pH and reactant concentrations. nih.gov The use of surfactants or capping agents can also help to control particle growth and prevent agglomeration. researchgate.netrsc.org For instance, surfactants like polyethylene (B3416737) glycol (PEG) and sodium dodecyl sulfate (SDS) have been used in solvothermal synthesis to produce smaller and more uniform iron oxide nanoparticles. researchgate.netmdpi.com

Sol-gel technology is another versatile method for producing nanostructured iron oxides and hydroxides. researchgate.net This process involves the transition of a solution (sol) into a solid-like network (gel). researchgate.net By controlling the drying process of the gel, materials with high porosity and surface area, such as xerogels and aerogels, can be obtained. researchgate.net

Table 2: Synthesis Methods for Nanostructured this compound

| Synthesis Method | Key Features |

|---|---|

| Wet Chemical Precipitation | Control of pH and concentration to influence nanoparticle size. nih.gov |

| Solvothermal Synthesis | Use of surfactants (e.g., PEG, SDS) to control particle size and morphology. researchgate.netmdpi.com |

| Sol-Gel Technology | Formation of porous nanostructures like xerogels and aerogels. researchgate.net |

Factors Governing this compound Phase Formation and Crystallinity

The specific phase and crystallinity of the resulting this compound are governed by a complex interplay of various experimental factors. Understanding and controlling these factors is essential for synthesizing materials with desired properties.

The key factors include:

pH: The pH of the solution is a dominant factor. nih.govacs.org Different iron hydroxide and oxyhydroxide phases are stable at different pH values. nih.gov For instance, the relative proportion of inner-sphere sulfate surface complexes on iron oxides decreases with increasing pH. researchgate.net

Temperature: Temperature influences the rates of hydrolysis and crystallization. core.ac.ukresearchgate.net Higher temperatures generally favor the formation of more crystalline phases. core.ac.uk For example, in the hematite (B75146) process, temperature significantly affects the formation of hydronium jarosite. researchgate.net

Reactant Concentrations: The initial concentrations of the iron precursor and sulfate anions can determine which phase precipitates. researchgate.netresearchgate.net High initial ferric concentrations can lead to the precipitation of basic ferric sulfate instead of other iron oxides. researchgate.net

Presence of Other Ions: The presence of other cations and anions in the solution can influence the crystal structure and morphology. mdpi.comscience.gov For example, the presence of sodium ions can lead to the formation of natrojarosite. mdpi.com

Aging Time: The duration of the reaction or aging period can affect the transformation of initially formed amorphous phases into more stable crystalline structures. core.ac.ukmdpi.com

Table 3: Influence of Synthesis Parameters on Product Characteristics

| Parameter | Influence on Phase and Crystallinity |

|---|---|

| pH | Determines the stable iron hydroxide phase and the nature of sulfate complexation. nih.govresearchgate.net |

| Temperature | Affects reaction kinetics and favors more crystalline phases at higher values. core.ac.ukresearchgate.net |

| Reactant Concentration | High concentrations can favor the formation of basic sulfates. researchgate.net |

| Aging Time | Allows for the transformation of amorphous precipitates to crystalline forms. core.ac.ukmdpi.com |

Influence of Temperature and Aging Conditions

Temperature and aging are critical factors that dictate the crystallization behavior and phase transformations of this compound compounds. mdpi.com Studies have shown that both the temperature and the duration of aging can influence the crystallinity, particle size, and the specific phase of the resulting this compound.

At ambient temperatures, the precipitation of this compound phases is significantly influenced by the initial concentration of the parent solution. mdpi.com For instance, in low-concentration solutions, schwertmannite, a poorly crystalline iron oxyhydroxysulfate, is often the primary phase identified, even after extended aging periods. mdpi.com Conversely, in more concentrated solutions, a transformation process known as Ostwald ripening can occur, where the initially formed, less stable schwertmannite gradually transforms into more stable phases like natrojarosite. mdpi.com

Elevated temperatures generally accelerate transformation processes. Hydrolysis of iron(III) hydroxide at temperatures between 50 and 90°C can lead to the formation of various products, including α-FeO(OH) (goethite), α-Fe2O3 (hematite), and basic iron sulfates like NaFe3(SO4)2(OH)6 (natrojarosite), depending on the specific conditions. kyoto-u.ac.jp The duration of aging at these temperatures plays a crucial role; for example, the particle size of α-FeO(OH) crystals has been observed to increase with longer aging times. kyoto-u.ac.jp

The thermal decomposition of precipitated iron(III) hydroxide sulfates is also dependent on their composition and degree of crystallinity. mdpi.com Different phases, such as schwertmannite and natrojarosite, exhibit distinct thermal behaviors, which can provide insights into the distribution of chemical species within their structures. mdpi.com For example, schwertmannite may contain more loosely bound water molecules and hydroxyl groups compared to the more crystalline natrojarosite. mdpi.com

The transition temperature for the transformation of goethite (α-FeO(OH)) to hematite (α-Fe2O3) is typically around 200°C in hydrothermal synthesis. bibliotekanauki.pl However, factors such as pressure can influence this transition. bibliotekanauki.pl Research has indicated that increasing the temperature during sulfation can have varied effects on different iron oxides and hydroxides. For some, like magnetite and calcine hematite, an increase in temperature from 80°C to 160°C enhances sulfation, while for others, like goethite and granular hematite, the effect is less pronounced or even negative. sci-hub.se

Table 1: Influence of Temperature and Aging on this compound Formation

| Parameter | Condition | Observed Effect | Resulting Phase(s) | Citation(s) |

|---|---|---|---|---|

| Temperature | Ambient | Influences precipitation behavior based on parent solution concentration. | Schwertmannite, Natrojarosite | mdpi.com |

| 50-90°C | Promotes hydrolysis and formation of various crystalline phases. | α-FeO(OH), α-Fe2O3, Basic Iron Sulfates | kyoto-u.ac.jp | |

| 80°C to 160°C | Increases sulfation of magnetite and calcine hematite. | - | sci-hub.se | |

| ~200°C | Typical goethite to hematite transition temperature in hydrothermal synthesis. | Hematite | bibliotekanauki.pl | |

| Aging | Extended periods at ambient temperature | Can lead to Ostwald ripening in high concentration solutions. | Transformation of Schwertmannite to Natrojarosite | mdpi.com |

| Increased aging time at 80°C | Increases particle size of α-FeO(OH) crystals. | α-FeO(OH) | kyoto-u.ac.jp |

Effect of Ionic Strength and Competing Ions

The ionic strength of the solution and the presence of competing ions are pivotal in directing the formation and stability of this compound. These factors can influence the solubility of iron species, the rates of precipitation, and the types of complexes that form in solution and on mineral surfaces. researchgate.netresearchgate.net

Increasing the ionic strength of a solution can affect the solubility of iron(III) hydroxides. researchgate.net In acidic conditions, an increase in ionic strength has been shown to increase iron solubility, while in the neutral pH range, the effect is less pronounced. researchgate.net The presence of high concentrations of ions like sulfate can induce an increase in the ionic force, leading to a decrease in the solubility of hydroxides and promoting their precipitation at lower pH values. mdpi.com

Competing ions, particularly other anions, can significantly interfere with the formation of this compound. Sulfate ions, for instance, interact strongly with Fe(III) to form various complexes in solution. princeton.edu The nature of these complexes, whether inner-sphere or outer-sphere, is dependent on factors like pH and ionic strength. researchgate.net The presence of other anions can compete with sulfate for coordination sites on iron(III) centers. For example, the addition of sulfate to solutions containing iron(III) and chloride can decrease the abundance of iron(III)-chloride complexes. copernicus.org

The adsorption of sulfate onto the surfaces of iron hydroxides is also a competitive process. Other anions like phosphate (B84403) can have a competitive inhibitory effect on the sorption of sulfate. nih.gov Similarly, the presence of ions such as Ca²⁺, Mg²⁺, HPO₄²⁻, HCO₃⁻, NO₃⁻, and Cl⁻ can adversely affect the adsorption of certain species onto iron hydroxide surfaces. rsc.org The relative concentration of these competing ions plays a crucial role; for instance, sulfates have been observed to have a lower impact on arsenate and arsenite sorption compared to other ions like phosphate. nih.gov

The type of cation present can also influence the final product. For example, the presence of sodium can lead to the formation of natrojarosite during the aging of schwertmannite. mdpi.com

Table 2: Effect of Ionic Strength and Competing Ions on this compound Formation

| Factor | Condition | Observed Effect | Citation(s) |

|---|---|---|---|

| Ionic Strength | Increased from 0.01 to 0.1 M | Suppressed the relative concentration of monodentate sulfate complexes. | researchgate.net |

| Increased from 0.1 to 5 M in acidic range | Increased iron solubility. | researchgate.net | |

| High concentration of metal ions and sulfates | Induces an increase in ionic force, diminishing hydroxide solubility. | mdpi.com | |

| Competing Ions | Presence of sulfate | Interacts strongly with Fe(III), forming various complexes. | princeton.edu |

| Addition of sulfate to Fe(III)-Cl solutions | Decreased the abundance of FeCl⁺² by up to 40%. | copernicus.org | |

| Presence of phosphate | Has a competitive inhibitory effect on sulfate sorption. | nih.gov | |

| Presence of various anions (e.g., HPO₄²⁻, HCO₃⁻) | Can adversely influence adsorption on iron hydroxide surfaces. | rsc.org | |

| Presence of sodium | Can lead to the formation of natrojarosite from schwertmannite. | mdpi.com |

Seeded Growth and Template-Assisted Synthesis Strategies

To exert greater control over the properties of synthesized this compound, researchers employ strategies such as seeded growth and template-assisted synthesis. These methods aim to direct the nucleation and growth processes, leading to materials with specific phases, particle sizes, and morphologies.

Seeded Growth involves introducing pre-existing crystals (seeds) into a supersaturated solution to act as nucleation sites for further crystal growth. This technique can suppress homogeneous nucleation, which often leads to less stable or poorly crystalline phases, by providing a surface that lowers the energy barrier for precipitation. researchgate.net By using specific seed materials, it is possible to target the formation of a desired iron phase. For instance, using goethite seeds during the oxidation and precipitation of iron from a ferrous sulfate solution has been shown to promote the formation of goethite as the primary iron species, while inhibiting the formation of less stable phases like ferrihydrite. researchgate.netscielo.org.za This method can also lead to the formation of larger particles with improved settling rates. researchgate.net

Template-Assisted Synthesis utilizes a pre-existing structure, or template, to guide the formation of the desired material. This approach is a versatile bottom-up method for creating nanostructures with controlled morphology and dimensionality. nih.gov The template can be a "hard" inorganic material or a "soft" organic entity like a surfactant or polymer. nih.gov

In the context of iron oxide and hydroxide synthesis, various templates have been explored. For example, ethylenediamine (B42938) has been used as a soft template in the hydrothermal synthesis of Fe3O4 nanorods. researchgate.net Surfactants like sodium dodecyl sulfate (SDS) can act as both a mediator to prevent particle aggregation and as a shape regulator. nih.gov Polyethylene glycol (PEG) has been employed as a template in the electrochemical synthesis of magnetite nanoparticles, resulting in increased monodispersity and surface area. researchgate.net Even biological structures, such as 3D spongin scaffolds from marine sponges, have been used as templates for the electro-assisted deposition of iron oxides like goethite. mdpi.com The template directs the organization of the precipitating species, and its subsequent removal (often by washing or calcination) can yield materials with specific porous architectures. nih.gov

Advanced Characterization and Structural Elucidation of Iron Iii Hydroxide Sulfate

Spectroscopic Analysis of Local Atomic Environment and Chemical State

Spectroscopic techniques are indispensable for determining the oxidation state of iron, the coordination environment of both the iron and sulfate (B86663) ions, and the nature of the functional groups present.

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the local geometric and electronic structure of iron(III) hydroxide (B78521) sulfate. The technique is divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES analysis of the Fe K-edge provides critical information on the oxidation state and coordination geometry of the iron atoms. For iron(III) hydroxide sulfate compounds, the Fe K-edge position confirms the iron is in the +3 oxidation state. columbia.edu The pre-edge features of the spectra are particularly sensitive to the coordination environment, typically indicating that the Fe(III) ions are in an octahedral coordination with oxygen and hydroxyl groups. geologyscience.rucopernicus.org

Detailed findings from XAS studies are summarized in the table below.

| Measurement | Finding | Reference(s) |

| Fe K-edge XANES | Confirms the presence of Fe(III) and provides information on its octahedral coordination geometry. | copernicus.orgresearchgate.net |

| Fe K-edge EXAFS | Determines Fe-O and Fe-Fe interatomic distances, revealing the connectivity of FeO₆ octahedra. | columbia.edunih.gov |

| S K-edge EXAFS | Shows S-Fe distances of ~3.23 Å, indicative of inner-sphere bidentate-binuclear sulfate complexes on ferrihydrite surfaces. | researchgate.net |

| In-situ Time-Resolved XAS | Tracks the transformation of ferrihydrite-like clusters into more crystalline phases like schwertmannite during precipitation from ferric sulfate solutions. nih.gov | nih.gov |

| Linear Combination Fitting (LCF) of XANES | Quantifies the proportions of different iron mineral phases (e.g., ferrihydrite, goethite, illite) in complex mixtures. copernicus.org | copernicus.org |

Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound, primarily hydroxyl (–OH), water (H₂O), and sulfate (SO₄²⁻). mt.com These two techniques are complementary; FTIR is more sensitive to polar bonds, while Raman excels in detecting symmetric vibrations and nonpolar bonds. mdpi.com

FTIR spectroscopy of this compound typically shows a broad absorption band centered around 3400 cm⁻¹, which is characteristic of the O-H stretching vibrations (ν(OH)) of hydroxyl groups and structural water. researchgate.net A distinct band near 1630 cm⁻¹ is assigned to the H-O-H bending vibration of adsorbed or free water molecules. researchgate.net The sulfate group gives rise to strong absorption bands, and the splitting of the ν₃ (asymmetric stretching) mode, often appearing as multiple peaks between 1000 and 1200 cm⁻¹, can indicate a reduction in symmetry. This change is used to distinguish between outer-sphere (retaining Td symmetry) and inner-sphere (symmetry lowered to C₃v or C₂v) coordination of the sulfate anion. researchgate.net

Raman spectroscopy provides complementary information. acs.org The main Raman feature for the SO₄ tetrahedron is typically observed around 1000 cm⁻¹. researchgate.net The positions and number of bands in the S-O stretching region can also be used to infer the coordination environment of the sulfate group. researchgate.net Raman spectroscopy is also highly effective for identifying the iron oxyhydroxide framework, with characteristic peaks for phases like goethite and hematite (B75146). mdpi.com

The table below presents typical vibrational band assignments for this compound compounds.

| Wavenumber (cm⁻¹) | Assignment | Technique | Reference(s) |

| ~3400 (broad) | O-H stretching (ν) of hydroxyl groups and H₂O | FTIR | researchgate.net |

| ~1630 | H-O-H bending (δ) of molecular water | FTIR | researchgate.net |

| 1000 - 1200 | Asymmetric S-O stretching (ν₃) of SO₄²⁻ (often split) | FTIR | researchgate.net |

| ~1000 | Symmetric S-O stretching (ν₁) of SO₄²⁻ | Raman | researchgate.net |

| 400 - 700 | Fe-O vibrations and sulfate bending modes | FTIR, Raman | researchgate.net |

Mössbauer spectroscopy is a highly sensitive nuclear technique used to probe the local environment of iron nuclei. It provides definitive information on the oxidation state, electron spin state, site occupancy, and magnetic ordering of iron in a material. researchgate.net

For all this compound compounds, the isomer shift (δ) values are characteristic of high-spin Fe(III), confirming the +3 oxidation state. nih.gov The spectra at room temperature typically consist of a paramagnetic doublet, characterized by a quadrupole splitting (ΔE_Q). This splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the iron nucleus, providing information about the distortion of the iron coordination sphere from perfect cubic symmetry. researchgate.net

At low temperatures (e.g., 80 K), many this compound phases undergo magnetic ordering. This results in the paramagnetic doublet resolving into a six-line magnetic sextet. The hyperfine magnetic field (B_hf) derived from this sextet is a measure of the magnetic field at the nucleus and is characteristic of the specific mineral phase. For instance, Mössbauer spectroscopy can distinguish between different iron oxyhydroxide polymorphs and identify poorly crystalline phases like ferrihydrite. researchgate.net

The following table summarizes typical Mössbauer parameters for relevant iron(III) species.

| Phase/Compound | Temperature | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Hyperfine Field (B_hf) (T) | Reference(s) |

| Iron Hydroxide (from FeSO₄) | RT | - | 0.50 - 0.90 | ~46.0 (magnetic component) | |

| Iron Hydroxide (from FeSO₄) | 80 K | - | 0.50 - 0.90 | ~50.0 | |

| Fe³⁺ Sulfate Minerals (general) | RT | ~0.39 | ~0.65 | N/A (paramagnetic) | researchgate.net |

| Fe(II)-Fe(III) Green Rust (sulfate form) | RT | ~0.46 (Fe³⁺) | ~0.45 (Fe³⁺) | N/A (paramagnetic) | acs.org |

UV/Visible spectroscopy is primarily applied to study the speciation of iron(III) in the aqueous solutions from which this compound precipitates. The electronic transitions within the d-orbitals of the Fe(III) ion and ligand-to-metal charge transfer (LMCT) bands are sensitive to the type and number of ligands coordinated to the iron center.

In acidic aqueous solutions, Fe(III) exists as the pale purple hexa-aquo complex, [Fe(H₂O)₆]³⁺. As the pH increases or sulfate is added, water ligands are replaced by hydroxide (OH⁻) or sulfate (SO₄²⁻) ions, leading to the formation of various complexes such as [Fe(OH)(H₂O)₅]²⁺, [Fe(SO₄)(H₂O)₄]⁺, and more complex polynuclear species. researchgate.netnih.gov These hydrolysis and complexation reactions cause significant changes in the UV/Vis absorption spectrum. The Fe(OH)²⁺ species, for example, exhibits a prominent absorption maximum around 300 nm which extends into the visible region, contributing to the characteristic yellow-orange color of many ferric solutions. researchgate.net By monitoring these spectral changes as a function of pH and concentration, the distribution of different iron species in solution can be determined, providing insight into the precursor species involved in the nucleation and growth of solid this compound phases.

| Iron(III) Species in Solution | Absorption Maximum (λ_max) | Notes | Reference(s) |

| [Fe(H₂O)₆]³⁺ | ~240 nm | Hexa-aquo complex, predominant at very low pH. | researchgate.net |

| [Fe(OH)(H₂O)₅]²⁺ | ~300 nm | First hydrolysis product, shows increased absorbance into the visible range. | researchgate.net |

| (H₃O)Fe(SO₄)₂ | 200-300 nm, 300-500 nm | Acid ferric sulfate, a candidate for UV absorption in Venusian clouds. | nih.gov |

Mössbauer Spectroscopy for Iron Oxidation States and Site Occupancy

Diffraction Methods for Crystalline Structure and Phase Identification

Diffraction techniques are the cornerstone for determining the long-range atomic order, identifying crystalline phases, and assessing the purity and crystallinity of solid materials.

X-ray Diffraction (XRD) is the most widely used technique for the structural characterization of crystalline this compound materials. When a monochromatic X-ray beam interacts with a crystalline sample, it is diffracted in specific directions according to Bragg's Law. The resulting diffraction pattern is a unique fingerprint of the crystalline phase(s) present. mdpi.com

By comparing the positions (2θ angles) and relative intensities of the diffraction peaks in an experimental pattern to standard patterns in databases like the Powder Diffraction File (PDF), the specific mineral phases can be unambiguously identified. researchgate.net This allows for the differentiation between various this compound minerals such as schwertmannite (Fe₈O₈(OH)₆(SO₄)·nH₂O), jarosite (KFe₃(SO₄)₂(OH)₆), and other related phases. mdpi.com XRD is also crucial for assessing the phase purity of a synthesized sample.

Furthermore, the characteristics of the diffraction peaks provide additional information. Broad diffraction peaks are indicative of either very small crystallite sizes (nanocrystalline materials) or a low degree of structural order (poorly crystalline or amorphous materials). oup.com In contrast, sharp, well-defined peaks signify a well-crystallized material with larger crystallites. mdpi.com For example, XRD studies have shown that the precipitates formed during the neutralization of acid mine drainage can initially be amorphous or poorly crystalline ferrihydrite, which can transform over time into more crystalline phases like schwertmannite or goethite, a process that is readily monitored by the sharpening of XRD peaks. nih.gov

The table below lists some common this compound and related oxyhydroxide phases identifiable by XRD.

| Mineral Name | Chemical Formula | Crystal System | Reference(s) |

| Schwertmannite | Fe₈O₈(OH)₆(SO₄)·nH₂O | Tetragonal | nih.govvedantu.com |

| Jarosite | KFe₃(SO₄)₂(OH)₆ | Trigonal | researchgate.netmdpi.com |

| Natrojarosite | NaFe₃(SO₄)₂(OH)₆ | Trigonal | mdpi.com |

| Goethite | α-FeO(OH) | Orthorhombic | vedantu.compw.live |

| Akaganeite | β-FeO(OH) | Tetragonal | researchgate.netvedantu.com |

| Ferrihydrite (2-line) | ~Fe₅HO₈·4H₂O | Poorly Crystalline | oup.com |

Electron Diffraction Techniques for Nanocrystalline Phases

Electron diffraction is a powerful tool for probing the atomic structure of materials, particularly for nanocrystalline and poorly crystalline phases where traditional X-ray diffraction (XRD) may yield broad and inconclusive patterns.

Selected Area Electron Diffraction (SAED) is frequently employed to examine the crystallinity of this compound phases at the nanoscale. mdpi.com In studies of biogenic iron precipitates from acid mine drainage, SAED patterns have been used to determine the amorphous or crystalline nature of the mineral grains. oup.com For instance, SAED analysis of fine-grained precipitates composed of iron and sulfur confirmed their amorphous structure. oup.com The technique involves directing a focused electron beam onto a specific area of the sample and analyzing the resulting diffraction pattern, which provides information about the atomic arrangement. mdpi.comoup.com In the case of synthetic this compound analogues like natrojarosite, SAED patterns, in conjunction with high-resolution transmission electron microscopy (HRTEM), have verified the degree of crystallinity, revealing a highly crystalline core that decreases in crystallinity towards the rim. mdpi.comresearchgate.net The resulting diffraction rings or spots can be indexed to specific crystal lattice planes, confirming the mineral phase. researchgate.netcore.ac.uk

The combination of SAED with other techniques like Transmission Electron Microscopy (TEM) and Energy Dispersive X-ray Spectroscopy (EDS) allows for a correlative analysis of morphology, crystal structure, and elemental composition on a particle-by-particle basis. oup.comfrontiersin.org This is particularly valuable for complex environmental samples where multiple iron phases may coexist. oup.comucl.ac.uk For example, in the study of iron oxide nanoparticle formation, SAED patterns were crucial in identifying the crystalline phases, such as magnetite/maghemite, that emerged from an initial amorphous ferrihydrite phase. ucl.ac.uk

Microscopic and Morphological Characterization

The morphology and surface characteristics of this compound particles are critical determinants of their reactivity and interaction with the surrounding environment. A suite of microscopic techniques is utilized to visualize these features from the micrometer to the nanometer scale.

Scanning Electron Microscopy (SEM) is an essential technique for visualizing the surface morphology of this compound precipitates. It provides high-resolution images of the particle shapes, sizes, and aggregation states. Studies have shown that the morphology of these precipitates can vary significantly depending on the formation conditions. For example, SEM images of iron(III) hydroxide precipitates have revealed loose, dark brown formations. researchgate.net In the context of iron oxide synthesis from ferrous sulfate, SEM has been used to observe the morphology of the resulting pigment particles, noting differences in agglomeration between laboratory-synthesized and commercial pigments. nih.gov

The combination of SEM with Energy-Dispersive X-ray Spectroscopy (EDS) allows for simultaneous morphological and elemental analysis. This has been applied to characterize precipitates in acid mine drainage, where the results indicated that schwertmannite and natrojarosite-like compounds had precipitated. mdpi.com Similarly, in the synthesis of zinc-iron layered hydroxy sulfate, SEM and EDS were used to investigate the resulting nanosheet structures and their elemental composition. cyberleninka.ru Amorphous ferric sulfates, when examined under SEM, can display features like conchoidal fractures. nih.gov

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed examination of the internal structure, size, and shape of individual nanoparticles. TEM analysis of biogenic this compound has shown that bacterial cells can act as nucleation sites for mineral precipitation, with grain sizes typically less than 0.2 μm. oup.com TEM images have revealed the core-shell morphology of certain iron hydroxide sulfate minerals like natrojarosite, showing a single-domain, highly crystalline core. mdpi.com

High-Resolution TEM (HRTEM) can even visualize the atomic lattice fringes of crystalline materials. For natrojarosite, HRTEM has shown a lack of defined atomic planes in the outer 2-3 nm shell of the particles, indicating decreasing crystallinity from the core to the rim. mdpi.com In the study of iron oxide nanoparticle synthesis, TEM has been instrumental in determining the size and shape of the nanoparticles, such as oval to hexagonal shapes with average sizes in the tens of nanometers. mdpi.comresearchgate.net The technique is also crucial for observing the morphology of composite materials, where ferric hydroxide is distributed on a support matrix like graphene oxide. bohrium.com

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical maps of a sample's surface. allrounder.ai It is particularly useful for characterizing the surface roughness and particle size of this compound with nanometer precision. allrounder.aihzdr.de Unlike electron microscopy, AFM can be performed in various environments, including air and liquid, which is advantageous for studying hydrated mineral samples. allrounder.aihzdr.de

AFM operates by scanning a sharp tip at the end of a cantilever over the sample surface; the deflections of the cantilever due to forces between the tip and the surface are measured to create the image. nist.govnih.gov This allows for the accurate measurement of particle height, which is less affected by the tip-broadening effects that can influence lateral dimension measurements. nih.gov The technique has been used to measure the size of nanoparticles dispersed in various matrices, providing data on particle dimensions and distribution. nanoscientific.org For instance, grain analysis software can be used to calculate the average particle size and standard deviation from AFM topography images. nanoscientific.org The ability of AFM to measure not only topography but also mechanical properties like stiffness and adhesion makes it a versatile tool for the comprehensive characterization of this compound surfaces. allrounder.ai

Transmission Electron Microscopy (TEM) for Nanoparticle Structure

Thermal and Elemental Analysis Techniques

Understanding the thermal decomposition behavior of this compound is critical for predicting its stability and transformations in various thermal environments.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure changes in the mass of a sample as a function of temperature. This provides quantitative information about decomposition processes, including dehydration and desulfation.

The thermal decomposition of this compound typically occurs in distinct stages. For basic ferric sulfate (Fe(OH)SO₄), studies have shown two dehydration steps occurring below 600°C. universallab.org Between 600°C and 800°C, the compound further decomposes, releasing SO₂ and O₂, with the final product being hematite (Fe₂O₃). universallab.org The TGA curve for iron(III) hydroxide shows a weight loss between 26°C and 350°C, corresponding to the loss of hydroxyl groups and the formation of Fe₂O₃ nanoparticles. researchgate.net

The decomposition profile can be influenced by the specific type of this compound. For example, the thermal behavior of schwertmannite differs from that of natrojarosite. mdpi.com TGA shows that below 500°C, schwertmannite has a significantly higher amount of structural water compared to natrojarosite. mdpi.com The decomposition of jarosite-type compounds can also be affected by the cation present (e.g., hydronium, sodium, or potassium), with intermediates such as Fe(OH)(SO₄)₂ and Fe₂O(SO₄)₂ being proposed. akjournals.com TGA studies on various hydrated iron sulfates have detailed the multi-step dehydration and subsequent decomposition to ferric oxide at temperatures above 500°C. mdpi.com

Below is a data table summarizing the typical decomposition stages of iron(III) hydroxide compounds as determined by TGA.

| Compound/Material | Temperature Range (°C) | Weight Loss Event | Product(s) |

| Iron(III) Hydroxide | 26 - 350 | Loss of hydroxyl groups | Fe₂O₃ |

| Basic Ferric Sulfate (Fe(OH)SO₄) | < 600 | Dehydration (two steps) | Anhydrous phases |

| Basic Ferric Sulfate (Fe(OH)SO₄) | 600 - 800 | Decomposition | Fe₂O₃, SO₂, O₂ |

| Schwertmannite | < 500 | Dehydration | Dehydrated phase |

| Hydrated Iron Sulfates | > 500 | Decomposition | Fe₂O₃ |

Elemental Analysis (e.g., EDX) for Composition Verification

Elemental Analysis, particularly Energy Dispersive X-ray Spectroscopy (EDX or EDS), is a critical technique for verifying the elemental composition of synthesized this compound compounds. This method provides semi-quantitative data on the elemental makeup of a sample, confirming the presence and relative ratios of key elements such as iron (Fe), sulfur (S), and oxygen (O).

Research findings consistently utilize EDX to validate the formation of this compound and related mineral phases like schwertmannite and jarosite. In studies of precipitates from acidic, iron- and sulfate-rich waters, EDX analysis is fundamental. For instance, in the examination of mineral precipitates in an acid mine drainage lagoon, EDX was used to characterize amorphous phases. The analysis revealed that subsurface minerals had variable compositions, with the Fe:S ratio decreasing with depth, indicating the high reactivity of ferric hydroxide with dissolved sulfate. oup.com

In another study focusing on the crystallization of iron-hydroxide sulfates, EDX analysis of more crystalline precipitates yielded an atomic ratio for Fe/S of 1.4. mdpi.com This was slightly lower than the stoichiometric ratio of 1.5 for jarosite-like compounds, suggesting a partial substitution of sodium by hydronium ions. mdpi.com The combination of EDX with other techniques like XRD and SEM confirmed that the crystalline phases were Na-rich members of the (Na,H₃O)Fe₃(SO₄)(OH)₆ solid solution. mdpi.com

The elemental composition of this compound can vary depending on the synthesis conditions. The data below, derived from various studies, illustrates typical elemental compositions determined by EDX analysis.

Table 1: Elemental Composition of Iron-Containing Precipitates from Acid Mine Drainage

| Depth | Fe:S Ratio |

| 15 cm | 3.5:1 |

| 30 cm | 1.9:1 |

This table shows the variable Fe:S ratio in ferric hydroxysulfate precipitates at different depths within a sediment core from an acid mine drainage lagoon. The decreasing ratio with depth highlights ongoing chemical reactions within the sediment. oup.com

Table 2: Elemental Ratios in Synthetic Jarosite-Like Compounds

| Element Ratio | Experimental Value | Stoichiometric Value |

| Fe/S | 1.4 | 1.5 |

| Na/Fe | 0.3 | 0.33 |

This table compares the experimentally determined atomic ratios from EDX analysis with the theoretical stoichiometric ratios for a natrojarosite-like compound. The slight deviations suggest compositional variations, such as ion substitution in the crystal lattice. mdpi.com

Furthermore, EDX is instrumental in mapping the distribution of elements within a sample at a sub-micron scale. plos.org For example, in the study of chromium(III)-substituted schwertmannite, EDX mapping showed that Fe, O, S, and Cr were homogeneously distributed, confirming the incorporation of chromium into the mineral structure. plos.org

The following table presents a more detailed elemental breakdown from an EDX analysis of an ochre sample, which primarily consists of iron hydroxides and sulfates.

**Table 3: Elemental Composition of an Ochre Sample Treated with *Geobacter sulfurreducens***

| Element | Weight % (Spectrum 1) | Weight % (Spectrum 2) | Weight % (Spectrum 3) | Weight % (Spectrum 4) | Average Weight % |

| Carbon (C) | 14.18 | 13.97 | 13.43 | 13.62 | 13.80 |

| Oxygen (O) | 48.99 | 48.51 | 48.01 | 48.10 | 48.40 |

| Silicon (Si) | 0.82 | 0.91 | 0.89 | 0.90 | 0.88 |

| Calcium (Ca) | 1.29 | 1.33 | 1.30 | 1.32 | 1.31 |

| Iron (Fe) | 34.72 | 35.28 | 36.37 | 36.06 | 35.61 |

This table details the elemental composition from four different points on an ochre sample after biological treatment. The primary components are iron and oxygen, consistent with iron(III) hydroxide, with smaller amounts of other elements present. frontiersin.org

Reaction Kinetics, Thermodynamics, and Mechanistic Insights into Iron Iii Hydroxide Sulfate Systems

Kinetics of Iron(III) Hydroxide (B78521) Sulfate (B86663) Precipitation and Dissolution

The speed at which iron(III) hydroxide sulfate precipitates from solution or dissolves is influenced by a multitude of factors, including the presence of other ions and the specific forms of iron present in the system.

Nucleation and Growth Kinetics of Iron(III) (Oxyhydr)oxides in Sulfate Media

The formation of iron(III) (oxyhydr)oxides in sulfate-containing solutions is a multi-step process that begins with nucleation—the initial formation of small, stable clusters of molecules—followed by the growth of these clusters into larger particles. acs.orgnih.govpjoes.com

The initial precipitation often results in amorphous or poorly crystalline phases like 2-line ferrihydrite. acs.orgnih.govarxiv.org The transformation of these initial precipitates into more stable crystalline forms, such as goethite, is often rate-limited by the dissolution of the amorphous precursor. nih.govarxiv.orgresearchgate.net Studies have shown that the nucleation of iron oxyhydroxides can be very rapid, with the initial polymerization process being largely complete within seconds under certain conditions. nih.gov The growth of these primary particles then continues over a longer period. nih.gov

The presence of various ions can significantly impact these kinetics. For instance, the presence of Cr(III) can inhibit the precipitation of positively charged iron hydroxide on surfaces like quartz by altering the surface charge. colab.ws In contrast, the presence of Na+ and Cu(II) does not show the same inhibitory effect on particle growth. colab.ws

Influence of Sulfate Ions on Precipitation Rates and Induction Time

Sulfate ions play a significant role in the precipitation kinetics of iron(III) hydroxides. The induction time, which is the period between the addition of a base and the first detection of a precipitate, is a key kinetic parameter. imwa.info Research has demonstrated that an increase in sulfate concentration leads to a longer induction time for iron precipitation. imwa.info This inhibitory effect is attributed to the sorption of sulfate onto the surface of the growing iron oxyhydroxide particles, which hinders their further growth. imwa.info

The formation of iron-sulfato complexes in solution can also delay the iron polymerization process, particularly at low pH. imwa.info However, while sulfate retards the initial nucleation and early growth stages of minerals like goethite by inhibiting the dissolution of intermediate phases like ferrihydrite, it does not significantly affect the later stages of crystallization. geoscienceworld.orgresearchgate.net In some cases, particularly at higher temperatures, the presence of sulfate can even favor the crystallization of hematite (B75146) over goethite. geoscienceworld.orgresearchgate.net

| Factor | Effect on Induction Time | Reference |

| Increasing Iron Concentration | Decreases | imwa.info |

| Increasing pH | Decreases | imwa.info |

| Increasing Sulfate Concentration | Increases | imwa.info |

Speciation Control on Precipitation Kinetics

The specific chemical form, or speciation, of dissolved iron(III) is a fundamental factor controlling the kinetics of its precipitation. acs.orgnih.govarxiv.org The hydrolysis of Fe(III) ions in aqueous solution leads to the formation of various species, such as Fe(OH)²⁺, Fe(OH)₂⁺, and Fe(OH)₃(aq). acs.orgroyalsocietypublishing.orgresearchgate.net The reactivity and precipitation pathways of these species differ significantly.

The presence of other ions that can form complexes with iron, such as chlorides and silicates, can further influence the speciation and, consequently, the precipitation kinetics. acs.orgroyalsocietypublishing.org This competition between solid phase formation and aqueous complexation underscores the importance of understanding the complete aqueous phase composition. acs.orgroyalsocietypublishing.org

Thermodynamic Stability and Phase Transformations

Iron(III) hydroxide sulfates are often metastable, meaning they are not in their most energetically stable state. Over time, they tend to transform into more stable iron compounds.

Conversion Pathways to More Stable Iron Oxyhydroxides and Oxides

Metastable iron(III) hydroxide sulfates, such as schwertmannite and jarosite-type compounds, undergo transformation to more thermodynamically stable phases like goethite (α-FeOOH) and hematite (α-Fe₂O₃). geoscienceworld.orgresearchgate.netgeoscienceworld.org These transformations are crucial in determining the long-term fate of iron and associated elements in the environment.

The transformation of schwertmannite often proceeds through a dissolution/re-precipitation mechanism. geoscienceworld.org This involves the dissolution of schwertmannite, often leading to an intermediate phase like ferrihydrite, followed by the precipitation of goethite or hematite from the solution. geoscienceworld.orggeoscienceworld.org The specific end product is influenced by environmental conditions. For example, at temperatures at or below 80°C, goethite is typically the sole transformation product. geoscienceworld.orgresearchgate.net At higher temperatures, goethite and hematite can crystallize almost simultaneously, and at even higher temperatures (≥150°C), goethite can further transform into hematite. geoscienceworld.orggeoscienceworld.org

Similarly, jarosite can dissolve and subsequently precipitate as more stable iron oxides. The dissolution of natural jarosite has been observed to be significantly slower than that of its synthetic counterparts, suggesting that factors like crystal morphology and the presence of impurities can affect reactivity. academie-sciences.fr

| Metastable Phase | Transformation Product(s) | Key Conditions | Reference(s) |

| Schwertmannite | Goethite | Room temperature, pH 4-7.2; Temperatures ≤80°C | geoscienceworld.orggeoscienceworld.org |

| Schwertmannite | Goethite and Hematite | Temperatures >80°C | geoscienceworld.orggeoscienceworld.org |

| Goethite (from Schwertmannite) | Hematite | Temperatures ≥150°C | geoscienceworld.orggeoscienceworld.org |

| Jarosite | Goethite, Hematite | Varies with pH and other solution conditions | academie-sciences.fracademie-sciences.fr |

Factors Influencing Metastable Phase Evolution

Several factors influence the evolution and transformation of metastable this compound phases. These include:

pH: The pH of the surrounding solution is a critical factor. For instance, the transformation of schwertmannite to goethite is highly pH-dependent, with the reaction rate increasing with higher pH values. geoscienceworld.org The stability fields of different iron minerals are strongly defined by pH, with schwertmannite being favored in acidic conditions (pH 2.8-4.5), while ferrihydrite or goethite are more common at pH values above 6.5. academie-sciences.fr

Temperature: Temperature significantly affects both the rate of transformation and the final products. Higher temperatures generally accelerate transformation kinetics. geoscienceworld.orggoldschmidtabstracts.info As noted earlier, temperature can dictate whether goethite, hematite, or a mixture of both is formed from schwertmannite. geoscienceworld.orgresearchgate.net

Presence of Other Ions: Sulfate ions, as discussed previously, can retard the initial stages of transformation by inhibiting the dissolution of intermediate phases. geoscienceworld.org The presence of other cations and anions can also influence which jarosite-type compounds form and their subsequent stability. academie-sciences.fr

Initial Ferric Concentration: In industrial processes like hematite production, a high initial concentration of ferric iron can lead to the precipitation of metastable phases like hydronium jarosite or basic ferric sulfate instead of the desired hematite. researchgate.net

Molecular-Scale Mechanisms of Iron(III) Hydrolysis and Polymerization

The transformation of dissolved iron(III) into solid this compound is underpinned by a series of intricate molecular-level reactions. A thorough understanding of these mechanisms is fundamental to controlling the properties of the resulting materials.

Hydrolysis of Iron(III) Aquo Ions and Oligomeric Species Formation

In an aqueous environment, iron(III) is present as the hexaaquoiron(III) ion, [Fe(H₂O)₆]³⁺. This complex undergoes hydrolysis, where coordinated water molecules act as acids, leading to the formation of various monomeric hydroxo complexes. nih.govresearchgate.net The initial hydrolysis steps are rapid and pH-dependent, with the formation of species such as [Fe(OH)(H₂O)₅]²⁺ and [Fe(OH)₂(H₂O)₄]⁺. nih.govresearchgate.netrsc.org

These monomeric species can subsequently polymerize, forming dimers and larger oligomers. rsc.orgosti.gov A key early polymerization product is the dihydroxo-bridged dimer, [Fe₂(OH)₂(H₂O)₈]⁴⁺. The formation of these polynuclear hydroxo complexes is a critical step preceding the precipitation of solid phases. researchgate.net The specific pathways and the distribution of these oligomeric species are heavily influenced by factors such as pH, iron concentration, and temperature. nih.govaip.org Studies have shown that at iron concentrations above approximately 10⁻³ mol/L, the formation of polynuclear hydroxo complexes becomes significant. researchgate.net

Table 1: Key Aqueous Iron(III) Hydrolysis Species

| Species Name | Chemical Formula | Description |

| Hexaaquoiron(III) | [Fe(H₂O)₆]³⁺ | The primary form of dissolved Fe(III) in acidic aqueous solutions. |

| Pentaaquahydroxoiron(III) | [Fe(OH)(H₂O)₅]²⁺ | First hydrolysis product, formed as pH increases. |

| Tetraaquadihydroxoiron(III) | [Fe(OH)₂(H₂O)₄]⁺ | Second hydrolysis product. |

| Dihydroxo-bridged iron(III) dimer | [Fe₂(OH)₂(H₂O)₈]⁴⁺ | An early-stage polynuclear species formed through polymerization. |

Ligand Exchange, Olation, and Oxolation Processes in Sulfate-Containing Solutions

The presence of sulfate ions significantly modifies the hydrolysis and polymerization pathways through ligand exchange, where sulfate anions can replace coordinated water molecules. ubc.canih.gov This incorporation of sulfate into the iron coordination sphere influences the subsequent polymerization steps. ubc.ca

Polymerization proceeds mainly through two condensation reactions: olation and oxolation. aip.orgwikipedia.org

Olation is a reversible process where two iron centers become linked by a hydroxyl bridge (–OH–), with the elimination of a water molecule. ubc.cawikipedia.org This is the primary mechanism for the initial formation of polymers. ubc.ca

Oxolation is an often irreversible process where the bridging hydroxyl groups are converted into oxo bridges (–O–) through dehydration. ubc.cawikipedia.org This step is generally favored at higher temperatures and leads to the formation of more stable, solid precipitates. aip.orgubc.ca

In sulfate-rich solutions, sulfate ions can be incorporated into the polymer structure, forming complex sulfato-hydroxy iron phases. ubc.ca This interference by sulfate with the dehydration process required for crystallization can affect the final mineral's properties. ubc.ca

Computational Chemistry and Molecular Modeling of this compound Reactions

Computational methods offer powerful tools to investigate the reaction mechanisms, structures, and thermodynamics of this compound systems at an atomic resolution.

DFT Calculations of Adsorption Complexes and Interatomic Distances

Density Functional Theory (DFT) is a quantum mechanical method used to model the electronic structure and geometry of molecules and materials. researchgate.net It has been successfully applied to predict the binding geometries of ions, such as sulfate, on the surfaces of iron (hydr)oxides. udel.edumdpi.com DFT calculations can determine the most thermodynamically favorable adsorption products, such as whether a species forms a monodentate or bidentate complex. udel.edu

These calculations provide precise predictions of interatomic distances, which can be compared with experimental data from techniques like Extended X-ray Absorption Fine Structure (EXAFS). For example, DFT calculations have predicted S–Fe interatomic distances for sulfate adsorbed on iron (hydr)oxides to be around 3.25–3.29 Å. udel.edu Similarly, for other adsorbates like arsenate, calculated As-Fe distances for inner-sphere complexes are in the range of 3.3–3.5 Å. researchgate.netacs.org

Table 2: Examples of DFT-Calculated Interatomic Distances for Adsorbates on Iron Oxides

| Adsorbate | Complex Type | Calculated Interatomic Distance (Å) | Source(s) |

| Sulfate (SO₄²⁻) | Bidentate Bridging | ~3.25 - 3.29 | udel.edu |

| Monomethylarsonate (MMA) | Inner-sphere | 3.23 - 3.55 | researchgate.net |

| p-Arsanilic Acid (pAsA) | Inner-sphere | 3.3 - 3.5 | acs.org |

Surface Complexation Modeling (SCM) for Adsorption Behavior

Surface Complexation Modeling (SCM) is a chemical modeling approach used to describe the adsorption of ions onto mineral surfaces. nrc.govgeoscienceworld.org It treats the surface as having reactive functional groups (like ≡FeOH) that can undergo protonation/deprotonation and form complexes with dissolved ions. geoscienceworld.orgjmaterenvironsci.com SCM has been widely used to predict the adsorption of various ions onto iron oxides and hydroxides, including schwertmannite, as a function of pH, ionic strength, and ion concentration. nih.govcsic.es

By defining a set of surface reactions and their corresponding equilibrium constants, SCM can quantitatively describe experimental sorption data. csic.esjh.edu For instance, models for sulfate adsorption on goethite have successfully incorporated both inner-sphere and outer-sphere surface complexes to match spectroscopic observations across a wide range of conditions. jh.eduresearchgate.net This approach is crucial for predicting the mobility and fate of contaminants that associate with this compound minerals in the environment. nih.gov

Thermodynamic Modeling of Aqueous Iron Speciation

Thermodynamic modeling is used to calculate the distribution and concentration of dissolved chemical species in a solution at equilibrium. scribd.comresearchgate.net For the Fe(III)-sulfate system, these models use equilibrium constants for all relevant hydrolysis, complexation, and precipitation reactions to predict the speciation of iron. acs.orgutep.edu

In acidic sulfate solutions, thermodynamic models predict the coexistence of various species, including free Fe³⁺ ions, hydrolyzed species like [Fe(OH)]²⁺, and iron-sulfate complexes such as FeSO₄⁺, FeH(SO₄)₂⁰, and Fe(SO₄)₂⁻. researchgate.netutep.edu The distribution of these species is highly dependent on pH, temperature, and the total concentrations of iron and sulfate. scribd.comresearchgate.net Such models, often incorporating extended Debye-Hückel equations to account for high ionic strengths, are essential for understanding the conditions leading to the precipitation of this compound and for process modeling in fields like hydrometallurgy. acs.orgutep.edu

Environmental Significance and Remediation Applications of Iron Iii Hydroxide Sulfate

Adsorption and Co-precipitation Mechanisms of Contaminants

The primary mechanisms by which iron(III) hydroxide (B78521) sulfate (B86663) removes contaminants from the environment are adsorption and co-precipitation. Adsorption involves the accumulation of ions or molecules on the surface of the mineral, while co-precipitation occurs when contaminants are incorporated into the mineral structure as it forms. These processes are influenced by factors such as pH, ionic strength, and the presence of competing ions. researchgate.net

Sulfate Adsorption Mechanisms on Iron(III) Oxyhydroxide Surfaces

The adsorption of sulfate onto iron(III) oxyhydroxide surfaces like goethite and ferrihydrite is a key process influencing sulfur cycling and contaminant mobility in natural environments. researchgate.netudel.edu This interaction is complex and involves the formation of different types of surface complexes, the proportions of which are dependent on environmental conditions. researchgate.net

Sulfate can adsorb to iron(III) oxyhydroxide surfaces through two primary mechanisms: inner-sphere and outer-sphere complexation. researchgate.net

Outer-sphere complexes are formed through electrostatic attraction between the negatively charged sulfate ion and the positively charged mineral surface. researchgate.net In this type of complex, a layer of water molecules separates the sulfate ion from the iron center. This interaction is weaker and more sensitive to changes in ionic strength. jh.edu

Inner-sphere complexes involve the formation of a direct covalent bond between the sulfate ion and one or more iron atoms on the mineral surface, displacing surface hydroxyl groups or water molecules. researchgate.net This type of bonding is stronger and less affected by ionic strength. jh.edu

The relative proportion of inner- and outer-sphere sulfate complexes is influenced by pH, with inner-sphere complexation being more favored at lower pH values. researchgate.netosti.gov As pH increases, the mineral surface becomes less positively charged, disfavoring the ligand exchange necessary for inner-sphere complex formation. researchgate.net Spectroscopic studies have confirmed the coexistence of both inner- and outer-sphere sulfate complexes on goethite and ferrihydrite surfaces. udel.eduresearchgate.net

Factors Influencing Sulfate Complexation on Iron(III) Oxyhydroxide Surfaces

| Factor | Effect on Inner-Sphere Complexation | Effect on Outer-Sphere Complexation | Reference |

|---|---|---|---|

| Decreasing pH | Favored | Less favored | researchgate.netosti.gov |

| Increasing Ionic Strength | Less affected | Decreased adsorption | jh.eduosti.gov |

| Sample Drying | Favored | - | researchgate.netosti.gov |

Spectroscopic evidence, particularly from infrared spectroscopy and X-ray absorption fine structure (EXAFS) spectroscopy, has shown that inner-sphere sulfate complexes on iron(III) oxyhydroxide surfaces often take the form of bidentate binuclear bridging complexes. rsc.orgrsc.orgacs.org In this configuration, a single sulfate ion bonds to two adjacent iron atoms on the mineral surface, forming a stable "bridge" (Fe-O-SO₂-O-Fe). rsc.orgrsc.org This type of complex involves the replacement of two surface hydroxyl groups for each adsorbed sulfate ion. rsc.org Studies on goethite and ferrihydrite have determined the S-Fe interatomic distance in these complexes to be approximately 3.22–3.25 Å, which is consistent with a bidentate-binuclear structure. researchgate.netacs.org This binuclear bridging arrangement is similar to that observed for other strongly adsorbing oxyanions like phosphate (B84403) and selenite. rsc.org

Inner-Sphere and Outer-Sphere Sulfate Complexation

Removal of Oxyanions (e.g., Arsenate, Phosphate, Chromate, Selenate, Molybdate, Fluoride)

Iron(III) hydroxide sulfate is highly effective at removing a variety of environmentally significant oxyanions from water. pjoes.commdpi.com These negatively charged ions, which often contain oxygen, are attracted to the positively charged surfaces of iron minerals. pjoes.com The removal process is primarily driven by adsorption, where the oxyanions form surface complexes with the iron hydroxide. nih.govresearchgate.net

The efficiency of removal depends on the specific oxyanion and the prevailing environmental conditions, such as pH. pjoes.com For instance, iron hydroxides show a high affinity for arsenate and phosphate, particularly under acidic to neutral conditions. researchgate.netnih.gov The presence of competing anions can also influence the adsorption capacity for a target oxyanion. nih.govmdpi.com For example, phosphate can strongly compete with arsenate for adsorption sites.

The adsorption of oxyanions onto this compound is often described using adsorption isotherm models, such as the Langmuir and Freundlich models, which provide information about the maximum adsorption capacity and the nature of the adsorption process. nih.gov Kinetic studies, which examine the rate of adsorption, are crucial for understanding the efficiency of the removal process.

The adsorption kinetics for many oxyanions, including arsenate and arsenite, on iron hydroxides often follow a pseudo-second-order model. nih.gov This suggests that the rate-limiting step may be chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. nih.gov Equilibrium for the adsorption of arsenate and arsenite can be reached relatively quickly, often within minutes. mdpi.com

Adsorption Characteristics of Selected Oxyanions on Iron(III) Hydroxide

| Oxyanion | Common Kinetic Model | Common Isotherm Model | Key Influencing Factors | Reference |

|---|---|---|---|---|

| Arsenate (AsO₄³⁻) | Pseudo-second-order | Langmuir, Freundlich | pH, presence of phosphate and silicate (B1173343) | nih.govnih.gov |

| Phosphate (PO₄³⁻) | Pseudo-second-order | Langmuir | pH, contact time | scielo.br |

| Selenate (SeO₄²⁻) | Pseudo-second-order | Langmuir | pH, ionic strength | udel.educsic.es |

| Molybdate (MoO₄²⁻) | Pseudo-second-order | Langmuir, Freundlich, Sips | pH, temperature | researchgate.netmdpi.com |

| Fluoride (F⁻) | Pseudo-second-order | Freundlich | pH, adsorbent dose, contact time | researchgate.net |

The removal of oxyanions by this compound involves a combination of charge neutralization and surface complexation. nih.govmdpi.com At pH values below the point of zero charge (pzc) of the iron hydroxide, the mineral surface is positively charged, attracting negatively charged oxyanions through electrostatic forces. pjoes.comnih.gov

Following this initial electrostatic attraction, more specific and stronger interactions occur through surface complexation. This involves the formation of inner-sphere complexes, where the oxyanion directly bonds to the iron centers on the surface. nih.gov This process is a form of ligand exchange, where the oxyanion displaces hydroxyl (-OH) or aquo (-OH₂) groups from the iron hydroxide surface. nih.gov The combined effects of charge neutralization, complexation, and in some cases, oxidation and multilayer chemisorption, contribute to the effective removal of these contaminants from water. nih.govmdpi.com For example, in the case of arsenate removal, the formation of strong Fe-O bonds with the arsenate ion is a key mechanism. mdpi.com

Adsorption Isotherms and Kinetics

Co-precipitation of Trace Metals and Organic Pollutants

Iron(III) hydroxide, a product of this compound interaction with water, possesses a high adsorption capacity, enabling it to bind a variety of contaminants to its surface. itswatergroup.com This process, known as co-precipitation, is a primary mechanism for the removal of dissolved pollutants from water. As iron(III) hydroxide precipitates out of the solution, it effectively scavenges trace metals, metalloids, and organic molecules. itswatergroup.comscielo.org.za

Research has demonstrated that various heavy metal ions can be removed from aqueous solutions through co-precipitation with iron(III) hydroxide. scielo.org.zabohrium.com For instance, studies on ternary systems containing Zinc (Zn²⁺), Cadmium (Cd²⁺), and Nickel (Ni²⁺) have shown that iron hydroxide can effectively adsorb these cations, with a noted selectivity trend of Ni²⁺ > Zn²⁺ > Cd²⁺ under certain conditions. bohrium.com The mechanism can involve not just simple adsorption but also the formation of mixed-crystal structures or mechanical entrapment (occlusion) of the contaminants within the iron hydroxide precipitate. scielo.org.za

The co-precipitation process is not limited to cationic metals. Anionic contaminants, such as arsenate and arsenite, are also efficiently removed. mdpi.comclu-in.org Furthermore, dissolved organic matter can be co-precipitated with iron hydroxides, a process crucial for understanding the fate of organic pollutants and for their removal in water treatment settings. scielo.org.zaosti.gov The interaction between iron, chromium, and natural organic matter, for example, leads to the formation of complex co-precipitates, influencing the stability and mobility of the entrapped chromium. osti.gov

Table 1: Research Findings on Co-precipitation of Contaminants with Iron(III) Hydroxide

| Contaminant(s) | Key Findings | Reference(s) |

|---|---|---|

| Zinc (Zn²⁺), Cadmium (Cd²⁺), Nickel (Ni²⁺) | In a ternary system, amorphous Fe(OH)₃ showed a selectivity order of Ni²⁺ > Zn²⁺ > Cd²⁺ for adsorption. The uptake was lower than in single-metal systems due to competition for surface sites. | bohrium.com |

| Arsenic (As(III), As(V)) | Iron hydroxides effectively remove arsenic species through adsorption and co-precipitation. As(V) adsorption is generally more favorable than As(III). | mdpi.comclu-in.org |

| Chromium (Cr(III)) | Co-precipitated with iron hydroxide, with the presence of natural organic matter influencing the composition and stability of the resulting solids. | osti.gov |

| Lead (Pb²⁺) | Can be removed by co-precipitation with iron phases like FeOOH. | clu-in.org |

Influence of Environmental Factors on Adsorption Efficiency (pH, ionic strength, competing anions)

The effectiveness of contaminant removal by this compound and its derivatives is highly dependent on ambient environmental conditions. Key factors include pH, ionic strength, and the presence of competing anions.

pH: The pH of the solution is a master variable controlling adsorption. It influences the surface charge of the iron hydroxide precipitates and the chemical form (speciation) of the contaminants. bohrium.comiwaponline.com Generally, the adsorption of cationic heavy metals like Zn²⁺, Cd²⁺, and Ni²⁺ onto iron hydroxide increases as pH rises. bohrium.com Conversely, the adsorption of oxyanions like phosphate and arsenate is typically higher at acidic to neutral pH values and decreases sharply as the pH becomes more alkaline. mdpi.comiwaponline.com For example, the phosphate adsorption capacity of β-FeOOH is high below pH 6 but diminishes significantly above pH 7. iwaponline.com This is because as pH increases, the iron hydroxide surface becomes more negatively charged, repelling anionic contaminants. iwaponline.com